5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C₈H₁₂O₄S and a molecular weight of 204.24 g/mol . This compound is primarily used for research purposes and is known for its unique spiro structure, which consists of a hexane ring fused to a spiro center with a methanesulfonyl group and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Center: The initial step involves the formation of the spiro center through a cyclization reaction.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted spirohexane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methanesulfonylspiro[2.3]hexane-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-Methanesulfonylspiro[2.3]hexane-6-carboxylic acid: Another positional isomer with the carboxylic acid group at the 6-position.
Uniqueness
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid is unique due to its specific spiro structure and the position of the methanesulfonyl and carboxylic acid groups. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H12O4S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
5-methylsulfonylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c1-13(11,12)8(6(9)10)4-7(5-8)2-3-7/h2-5H2,1H3,(H,9,10) |
InChI Key |
XWKNIORWYSANPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC2(C1)CC2)C(=O)O |
Origin of Product |
United States |
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